D-Glucose-6,6-d2

Catalog No.
S1800203
CAS No.
18991-62-3
M.F
C6H12O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose-6,6-d2

CAS Number

18991-62-3

Product Name

D-Glucose-6,6-d2

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-MOLODFKWSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

Soluble

Synonyms

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2;

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Isotope Labeling for Metabolic Studies

One primary application of D-Glucose-6,6-d2 lies in its use as a tracer molecule in metabolic studies [, ]. Because the deuterium atoms are heavier than hydrogen, they can be distinguished from unlabeled hydrogens using techniques like nuclear magnetic resonance (NMR) spectroscopy []. By feeding cells or organisms D-Glucose-6,6-d2, researchers can track the fate of the glucose molecule within the system. NMR spectroscopy then allows them to identify metabolites containing the incorporated deuterium atoms, revealing the pathways through which glucose is metabolized []. This information is invaluable for understanding cellular metabolism and diagnosing metabolic disorders.

Reduced Signal Interference in NMR Spectroscopy

Another advantage of D-Glucose-6,6-d2 is its ability to minimize signal interference during NMR spectroscopy [, ]. Protons (hydrogen nuclei) in water molecules can generate a strong background signal in NMR, obscuring the signals of interest from other molecules. Since D-Glucose-6,6-d2 replaces hydrogens with deuterium, the resulting molecule does not contribute significantly to the water peak in the NMR spectrum []. This leads to a cleaner spectrum with improved sensitivity for detecting the signals from the molecule of interest.

Studying Isotopic Exchange

D-Glucose-6,6-d2 can also be used to investigate isotopic exchange processes in biological systems []. By monitoring the transfer of deuterium atoms from the labeled glucose molecule to other molecules, researchers can gain insights into enzymatic activity and reaction mechanisms within cells. This information is crucial for understanding how various cellular processes are regulated.

D-Glucose-6,6-d2 is a stable isotope-labeled form of D-Glucose, where the hydrogen atoms at the 6th carbon position are replaced with deuterium atoms. Its empirical formula is C₆D₂H₁₀O₆, and it has a molecular weight of approximately 182.17 g/mol. This compound is utilized primarily in metabolic studies and tracer experiments due to its ability to participate in biological pathways while allowing for the tracking of glucose metabolism through mass spectrometry techniques .

As its non-labeled counterpart, D-Glucose. It participates in:

  • Glycolysis: The conversion of glucose into pyruvate, generating ATP and NADH.
  • Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
  • Glycogen Synthesis: The formation of glycogen from glucose for energy storage.

The presence of deuterium allows for the differentiation between labeled and unlabeled glucose in metabolic studies, enhancing the understanding of glucose dynamics within biological systems .

D-Glucose-6,6-d2 exhibits similar biological activities to D-Glucose, serving as a primary energy source for cells. It plays a critical role in various metabolic pathways, including:

  • Energy Production: Through glycolysis and oxidative phosphorylation.
  • Cell Signaling: Influencing insulin secretion and sensitivity.

Studies have shown that the metabolic pathways involving D-Glucose-6,6-d2 can be traced using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into glucose metabolism under different physiological conditions .

D-Glucose-6,6-d2 can be synthesized through several methods. One common approach involves the conversion of D-Glucurono-6,3-lactone acetonide into D-Glucose-6,6-d2. The synthesis typically requires careful control of reaction conditions to ensure high yields of the labeled compound .

General Steps:

  • Starting Material: Begin with D-Glucurono-6,3-lactone acetonide.
  • Reduction: Use specific reagents to selectively replace hydrogen atoms at the 6th position with deuterium.
  • Purification: Isolate and purify D-Glucose-6,6-d2 from by-products.

D-Glucose-6,6-d2 is widely used in various fields:

  • Metabolic Research: As a tracer in studies investigating glucose metabolism.
  • Pharmacokinetics: To study drug interactions and metabolism involving glucose.
  • Nutritional Studies: Understanding carbohydrate metabolism in different dietary contexts.

Its unique isotopic labeling allows researchers to track its fate in biological systems accurately .

Research involving D-Glucose-6,6-d2 often focuses on its interactions with enzymes and other metabolic pathways. Interaction studies can reveal how variations in glucose structure influence enzyme activity and metabolic flux. For example, examining how D-Glucose-6,6-d2 interacts with hexokinase can provide insights into its role in glycolysis compared to regular D-Glucose .

Several compounds are structurally similar to D-Glucose-6,6-d2. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
D-GlucoseC₆H₁₂O₆Unlabeled form used widely in metabolism
D-FructoseC₆H₁₂O₆Ketose sugar; differs in structure and metabolism
D-MannoseC₆H₁₂O₆Epimer at C2; involved in different metabolic pathways
D-GalactoseC₆H₁₂O₆Epimer at C4; important for lactose metabolism

D-Glucose-6,6-d2's unique feature lies in its isotopic labeling, which allows for precise tracking in metabolic studies without altering its fundamental biological activity .

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Liquid
White crystalline powder; Odorless; [Acros Organics MSDS]

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

182.07594159 g/mol

Monoisotopic Mass

182.07594159 g/mol

Heavy Atom Count

12

UNII

W8HHU8ES4E

Drug Indication

Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
FDA Label

Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

Absorption Distribution and Excretion

Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
Glucose can be renally excreted.
The mean volume of distribution after intravenous infusion is 10.6L.
The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Metabolism Metabolites

Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.

Wikipedia

Glucose

Biological Half Life

The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Humectant

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Not Known or Reasonably Ascertainable
D-Glucose: ACTIVE

Dates

Modify: 2023-08-15

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